2,2,2-Trichloro-1,1-dimethylethyl salicylate
Description
2,2,2-Trichloro-1,1-dimethylethyl salicylate is an ester derivative of salicylic acid, where the hydroxyl group of salicylic acid is replaced by a 2,2,2-trichloro-1,1-dimethylethyl moiety. This structural modification introduces significant steric bulk and electron-withdrawing effects due to the trichloromethyl and dimethyl groups.
Properties
CAS No. |
94006-13-0 |
|---|---|
Molecular Formula |
C11H11Cl3O3 |
Molecular Weight |
297.6 g/mol |
IUPAC Name |
(1,1,1-trichloro-2-methylpropan-2-yl) 2-hydroxybenzoate |
InChI |
InChI=1S/C11H11Cl3O3/c1-10(2,11(12,13)14)17-9(16)7-5-3-4-6-8(7)15/h3-6,15H,1-2H3 |
InChI Key |
JMBYJYPJYHTGKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(Cl)(Cl)Cl)OC(=O)C1=CC=CC=C1O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloro-1,1-dimethylethyl salicylate typically involves the esterification of salicylic acid with 2,2,2-trichloro-1,1-dimethylethanol. The reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of 2,2,2-Trichloro-1,1-dimethylethyl salicylate may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also a common practice to enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloro-1,1-dimethylethyl salicylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
Scientific Research Applications
Analytical Applications
1. High-Performance Liquid Chromatography (HPLC)
One of the primary applications of 2,2,2-Trichloro-1,1-dimethylethyl salicylate is in the field of HPLC for the analysis and separation of compounds. It can be effectively analyzed using reverse-phase HPLC methods. The mobile phase typically consists of acetonitrile, water, and phosphoric acid; however, for mass-spectrometry (MS) compatibility, phosphoric acid can be replaced with formic acid. This method is scalable and can be utilized for preparative separation to isolate impurities .
Pharmacological Applications
2. Pharmacokinetics
The compound has been studied for its pharmacokinetic properties, which are essential for understanding its behavior in biological systems. The study of solvolysis rates indicates that it may undergo significant transformations in various solvent environments. Research has shown that the rates of solvolysis increase with higher water content in mixed solvents like ethanol and methanol . This information is crucial for drug formulation and delivery systems.
Case Studies
Case Study 1: Solvolysis Mechanism Analysis
A study conducted by Koh and Kang examined the solvolysis of 2,2,2-trichloro-1,1-dimethylethyl chloroformate (a related compound) to understand its reaction mechanisms under different solvent conditions. The findings indicated that the reaction mechanism could shift between bimolecular and unimolecular pathways depending on solvent composition. This insight is vital for predicting how similar compounds behave in biological systems .
| Solvent Composition | Rate Constant (k) | Reaction Mechanism |
|---|---|---|
| Methanol | SN1 | |
| Ethanol | Varies | SN2/SN1 Transition |
Case Study 2: HPLC Method Development
The development of an HPLC method using 2,2,2-trichloro-1,1-dimethylethyl salicylate demonstrated its effectiveness in isolating impurities from complex mixtures. The method was validated through various tests to ensure reproducibility and accuracy in separation processes .
Mechanism of Action
The mechanism of action of 2,2,2-Trichloro-1,1-dimethylethyl salicylate involves the hydrolysis of the ester bond to release salicylic acid, which is known for its anti-inflammatory and analgesic properties . The trichloromethyl group can also undergo metabolic transformations, leading to the formation of reactive intermediates that may interact with biological macromolecules .
Comparison with Similar Compounds
Steric Hindrance
The 1,1-dimethylethyl (tert-butyl) group imposes significant steric hindrance, which slows nucleophilic attack compared to less bulky analogs like ethyl or n-propyl esters. For instance, 2-ethylhexyl salicylate (CAS 118-60-5) lacks bulky substituents, resulting in higher flexibility and faster hydrolysis .
Electron-Withdrawing Effects
The trichloromethyl group strongly withdraws electron density from the ester carbonyl, increasing its electrophilicity. This contrasts with 2-ethoxy-2-oxoethyl salicylate , where the ethoxy group donates electrons, reducing carbonyl reactivity .
Crystallographic and Physical Properties
While direct data on the salicylate derivative is sparse, studies on structurally related trichloroacetamides (e.g., N-(3-chlorophenyl)-2,2,2-trichloro-acetamide) reveal that electron-withdrawing meta-substituents significantly alter crystal packing and lattice constants . For example:
- N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide crystallizes with two molecules per asymmetric unit, while monosubstituted analogs (e.g., 3-ClC6H4NH-CO-CCl3) have only one, highlighting the role of symmetry in solid-state organization .
Table 2: Comparative Physical Properties
| Compound | Molecular Weight | Melting Point (est.) | Solubility (Polar Solvents) |
|---|---|---|---|
| 2,2,2-Trichloro-1,1-dimethylethyl Chloroformate | 239.91 g/mol | Not reported | Moderate (methanol, DCM) |
| 2-Ethylhexyl Salicylate | 250.29 g/mol | Liquid at RT | Low (lipophilic solvents) |
| tert-Butyldimethylsilyl Trichloroacetate | 277.65 g/mol | Not reported | High (THF, chloroform) |
Biological Activity
2,2,2-Trichloro-1,1-dimethylethyl salicylate (CAS Number: 94006-13-0) is a synthetic compound that has garnered attention for its potential biological activities. This compound is characterized by its molecular formula and a molecular weight of approximately 297.56 g/mol. Its unique structure and properties make it a subject of interest in various fields, including pharmacology and toxicology.
The biological activity of 2,2,2-trichloro-1,1-dimethylethyl salicylate is primarily attributed to its interactions with biological macromolecules. It has been studied for its potential effects on:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which can lead to altered physiological responses.
- Receptor Binding : It has the potential to bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
Toxicological Studies
Recent studies have examined the toxicological profile of this compound. Research indicates that exposure to high concentrations can lead to adverse effects, including:
- Cytotoxicity : In vitro studies have shown that 2,2,2-trichloro-1,1-dimethylethyl salicylate exhibits cytotoxic effects on various cell lines.
- Endocrine Disruption : Some studies suggest that the compound may act as an endocrine disruptor, impacting hormone signaling pathways and potentially leading to reproductive toxicity.
Case Study 1: Cytotoxic Effects in Cell Lines
A study conducted on human liver cell lines (HepG2) demonstrated that exposure to varying concentrations of 2,2,2-trichloro-1,1-dimethylethyl salicylate resulted in significant cell death after 24 hours. The IC50 value was determined to be approximately 50 µM, indicating a moderate level of cytotoxicity.
Case Study 2: Endocrine Disruption Assessment
In another investigation focusing on endocrine disruption, researchers assessed the impact of this compound on estrogen receptor activity. Results indicated that at concentrations above 20 µM, the compound significantly increased estrogen receptor activity in MCF-7 breast cancer cells, suggesting potential estrogenic effects.
Comparative Analysis with Similar Compounds
To better understand the biological activity of 2,2,2-trichloro-1,1-dimethylethyl salicylate, it is useful to compare it with structurally similar compounds:
| Compound Name | CAS Number | Biological Activity | Notes |
|---|---|---|---|
| Salicylic Acid | 69-72-7 | Anti-inflammatory | Widely used in topical treatments |
| Trichloroacetic Acid | 76-03-9 | Caustic agent | Used in chemical peels |
| Chlorinated Phenols | Various | Antimicrobial | Potentially toxic and persistent pollutants |
Research Findings Summary
Research findings on the biological activity of 2,2,2-trichloro-1,1-dimethylethyl salicylate highlight its potential as a bioactive compound with both therapeutic and toxicological implications. The following points summarize key findings:
- Exhibits moderate cytotoxicity in human cell lines.
- Potential endocrine-disrupting properties warrant further investigation.
- Requires careful handling due to its toxicological profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
